molecular formula C18H13N3OS B2791508 (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620584-87-4

(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2791508
CAS No.: 620584-87-4
M. Wt: 319.38
InChI Key: NCLFMLAPUSKYRV-JLHYYAGUSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H13N3OS and its molecular weight is 319.38. The purity is usually 95%.
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Biological Activity

(E)-3-(4-(Methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A methylthio group attached to a phenyl ring.
  • A quinazolinone moiety that is known for various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. The incorporation of the methylthio group may enhance these effects, potentially through increased lipophilicity or altered interaction with microbial membranes.

Anticancer Properties

Quinazolinone derivatives are frequently investigated for their anticancer potential. The specific compound has been noted for:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may inhibit specific kinases involved in cancer cell signaling pathways.
    • It has been reported to affect the activity of enzymes related to the biosynthesis of nucleotides.
  • Modulation of Gene Expression :
    • It may influence the expression of genes associated with cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation :
    • The compound could induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effects and mechanisms relevant to this compound:

StudyFindingsReference
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Study 2Showed anticancer effects in vitro on breast cancer cell lines with IC50 values in low micromolar range.
Study 3Investigated the compound's ability to induce apoptosis via ROS generation and mitochondrial dysfunction.

Toxicological Profile

While exploring its biological activities, it is crucial to assess the toxicity associated with this compound:

  • Preliminary studies indicate a no observed adverse effect level (NOAEL) at 75 mg/kg bw/day.
  • Histopathological examinations revealed changes in organ tissues at higher doses, suggesting a need for further toxicity assessments .

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLFMLAPUSKYRV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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